molecular formula C11H11N5O2 B1193030 (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Cat. No.: B1193030
M. Wt: 245.24 g/mol
InChI Key: QHVIXMMITPHBSL-QBFSEMIESA-N
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Description

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a recognized and potent stimulator of soluble guanylyl cyclase (sGC). This compound acts by directly targeting the oxidized, heme-free form of sGC, sensitizing the enzyme to endogenous nitric oxide (NO) and stabilizing the NO-sGC-cGMP signaling pathway. This mechanism is crucial for vasodilation and cardiovascular homeostasis. Its primary research value lies in investigating novel therapeutic strategies for cardiovascular diseases, including pulmonary arterial hypertension and heart failure, where the NO-sGC-cGMP pathway is compromised. Furthermore, its ability to influence key cellular processes through cGMP-dependent pathways has established its role as a valuable tool compound in oncology research, particularly in studying cell proliferation and apoptosis. Researchers utilize this sGC stimulator to explore complex signal transduction mechanisms and to validate new targets within this critical physiological pathway.

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11-

InChI Key

QHVIXMMITPHBSL-QBFSEMIESA-N

SMILES

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N

Isomeric SMILES

C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LW-106;  LW 106;  LW106

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

Nitrile precursors undergo hydroxylamine-mediated cyclization under acidic conditions. For example, 3-cyanomethyl derivatives react with hydroxylamine hydrochloride in ethanol/water at reflux to form the amidoxime intermediate, which cyclizes in the presence of HCl to yield the 1,2,5-oxadiazole core. Post-cyclization reduction of a nitro substituent (e.g., using H2_2/Pd-C) introduces the amino group.

Metal-Mediated Nitrosation

Iron(II)-catalyzed nitrosation of alkenes provides an alternative route. Styrenes react with NaBH4_4 and tert-butyl nitrite in MeOH/H2_2O under H2_2 (10 atm) to form aromatic ketoximes, a method adaptable for oxadiazole synthesis. For instance, α,β-unsaturated nitriles treated with Fe(BH4_4)2_2 and pyridyl-2,6-dicarboxylic acid yield oxadiazoles via intermediate nitroso species.

Preparation of (Isoindolin-2-yl)methanone

The isoindolinyl ketone is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling.

Friedel-Crafts Acylation

Isoindoline reacts with acyl chlorides in the presence of AlCl3_3 to form methanones. For example, benzoyl chloride and isoindoline in CH2_2Cl2_2 at 0°C yield (isoindolin-2-yl)(phenyl)methanone in 85% yield. This method requires anhydrous conditions to prevent hydrolysis.

Gold(I)-Catalyzed Coupling

Gold(I) complexes facilitate C–O bond formation between oximes and allenes. In a representative procedure, (isoindolin-2-yl)methanone oxime reacts with H2_2C=C=CHN(Ts)R3^3 in the presence of AuCl(PPh3_3) and AgOTf, yielding O-allyl oximes at RT. The mechanism involves AuI^I-mediated electrophilic activation of the allene, followed by nucleophilic attack of the oxime oxygen.

Oxime Formation Strategies

Direct Oximation of Ketones

Ketones react with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux for 6–12 h to form oximes. For (isoindolin-2-yl)methanone, this method achieves >90% conversion, with the oxime tautomer stabilized by intramolecular hydrogen bonding.

Copper-Catalyzed Oxime Etherification

Aryl halides undergo Ullmann-type coupling with oximes in the presence of CuI and 1,10-phenanthroline. For example, (4-bromo-1,2,5-oxadiazol-3-yl)methanol reacts with (isoindolin-2-yl)methanone oxime under these conditions to form the coupled product in 78% yield. The reaction proceeds via a CuI^I/CuIII^III cycle, with reductive elimination forming the C–O bond.

Coupling of Oxadiazole and Methanone Oxime Moieties

HATU-Mediated Amide Coupling

The carboxylic acid derivative of 4-amino-1,2,5-oxadiazole reacts with (isoindolin-2-yl)methanone oxime using HATU and DIPEA in DMF. This method, adapted from benzofuran syntheses, affords the target compound in 72% yield after purification by column chromatography.

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized oxadiazole couples with a brominated methanone oxime using Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane/H2_2O (3:1). This method, though less efficient (58% yield), avoids racemization of stereocenters.

Optimization and Challenges

Protecting Group Strategies

The amino group on the oxadiazole requires protection during coupling steps. Boc (tert-butoxycarbonyl) protection, removed via TFA in CH2_2Cl2_2, prevents side reactions during HATU-mediated couplings.

Regioselectivity in Oxime Formation

Competing E/Z isomerism in oximes is mitigated using BF3_3·OEt2_2 as a Lewis acid, favoring the thermodynamically stable Z-isomer .

Chemical Reactions Analysis

Types of Reactions

LW106 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

LW106 has a wide range of scientific research applications:

Mechanism of Action

LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .

Comparison with Similar Compounds

Structural and Thermal Stability Comparisons

Key Compounds:

Di(1H-tetrazol-5-yl)methanone oxime Decomposition temperature: 288.7°C Stabilized by extensive intermolecular hydrogen bonds .

5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) Decomposition temperature: 247.6°C Lower thermal stability compared to tetrazole-oxime derivatives, likely due to fewer H-bonds .

However, the oxime group could enhance solubility in polar solvents.

Table 1: Thermal and Structural Properties
Compound Decomposition Temp (°C) Key Functional Groups Crystal System (if known)
Di(1H-tetrazol-5-yl)methanone oxime 288.7 Tetrazole, oxime Orthorhombic (Pbc2)
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) 247.6 Tetrazole, hydrazone Not reported
Target Compound Data unavailable Oxadiazole, isoindolin, oxime Not reported
Key Compounds:

Oxadiazole Inhibitor Bound to AHCY (PDB: 5W49) Structure: (4-amino-1,2,5-oxadiazol-3-yl)[(3R)-3-{4-[(3-methoxyphenyl)amino]-6-methylpyridin-2-yl}pyrrolidin-1-yl]methanone Role: Inhibits human S-adenosylhomocysteine hydrolase (AHCY), a target in epigenetic regulation . Comparison: The target compound’s isoindolin group may sterically hinder binding to AHCY compared to the pyrrolidine-pyridine substituent in 5W47.

[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone hydrochloride Structure: Imidazopyridine-oxadiazole hybrid with a pyrrolidine amine. Use: Potential anticancer agent (inferred from structural similarity to kinase inhibitors) .

Biological Activity

The compound (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N5OC_{11}H_{11}N_5O, with a molecular weight of 221.24 g/mol. The compound features a unique combination of an oxadiazole ring and an isoindoline structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory : Some compounds exhibit potential in reducing inflammation through modulation of cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

PathogenMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer), with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways.

Cell LineIC50 (µM)
HeLa10
MCF7 (breast cancer)25

Anti-inflammatory Effects

Research on inflammatory models revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameBiological ActivityUnique Features
4-Hydroxy-1,2,5-OxadiazoleAnticancerExhibits selective toxicity
3-Amino-1,2,4-OxadiazolAntimicrobialBroad-spectrum activity
Benzothiazole DerivativesAntifungalLacks oxadiazole component

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
Reactant of Route 2
Reactant of Route 2
(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

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